molecular formula C12H10ClNOS B2848892 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone CAS No. 2019353-44-5

1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone

Cat. No. B2848892
CAS RN: 2019353-44-5
M. Wt: 251.73
InChI Key: OGOVFZUDQXVZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone” belongs to the class of heterocycles known as isothiazolones . Isothiazolones are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) indicates the aromaticity of the thiazole ring .

Scientific Research Applications

Synthesis and Biological Activities

  • Cholinesterase Inhibition : A study involved the synthesis of tetrazole derivatives, including compounds related to 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone, to evaluate their anticholinesterase activities. The research aimed at finding potential treatments for diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role. Certain derivatives showed notable inhibitory effects on acetylcholinesterase, highlighting their potential as therapeutic agents (Mohsen et al., 2014).

  • Anticandidal Activity : Another area of research explored the synthesis of tetrazole derivatives for their anticandidal activity and cytotoxic effects. These studies are critical for developing new antifungal agents with minimal adverse effects on human cells. Some synthesized compounds demonstrated potent anticandidal properties with relatively low cytotoxicity, indicating their potential for therapeutic application (Kaplancıklı et al., 2014).

  • Antibacterial and Antifungal Activities : Research on oxadiazole derivatives derived from phenylpropionohydrazides, including structures similar to the compound , showed significant antibacterial and antifungal properties. This suggests its potential utility in developing new antimicrobial agents (Fuloria et al., 2009).

  • Antituberculosis and Cytotoxicity Studies : The synthesis of 3-heteroarylthioquinoline derivatives, related to the compound of interest, was conducted for in vitro antituberculosis and cytotoxicity studies. Some derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting the chemical framework's relevance in developing antituberculosis drugs (Chitra et al., 2011).

  • Corrosion Inhibition : Research on triazole derivatives, including 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant for industrial processes where corrosion resistance is crucial (Jawad et al., 2020).

Mechanism of Action

properties

IUPAC Name

1-[2-chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c1-7-12(16-6-14-7)9-3-4-10(8(2)15)11(13)5-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOVFZUDQXVZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.